6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine is a synthetic compound with the molecular formula and a molecular weight of 326.31 g/mol. This compound is classified as a quinazoline derivative, which is notable for its potential applications in medicinal chemistry, particularly in the development of antitumor agents due to its cytotoxic properties against various cancer cell lines . The compound is also known by several synonyms, including WHI-1 and UL 97-Kinase-IN-1, reflecting its relevance in biochemical research .
The synthesis of 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine typically involves a multi-step process. One common method includes the reaction of 6,7-dimethoxyquinazoline with 4-nitroaniline. This reaction can be facilitated through a condensation reaction followed by cyclization under controlled conditions. Specifically, the synthesis may involve:
The molecular structure of 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine features a quinazoline ring system substituted at the 6 and 7 positions with methoxy groups and at the nitrogen atom with a 4-nitrophenyl group.
The arrangement of atoms contributes to its biological activity and interaction with various molecular targets.
6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine is involved in several chemical reactions that can modify its structure and enhance its properties:
The mechanism of action for 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine primarily involves its interaction with specific enzymes and receptors within cellular pathways. It has been shown to inhibit certain kinases that play crucial roles in cancer cell proliferation and survival. By disrupting these signaling pathways, the compound exhibits potential antitumor effects:
The stability and reactivity of this compound are influenced by its substituents (methoxy and nitro groups), which can affect both physical properties and biological interactions.
6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine has significant applications in scientific research:
This compound represents an important area of study within medicinal chemistry, particularly concerning drug design and development targeting cancer therapies.
The quinazoline nucleus represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. This core structure has evolved significantly through targeted substitutions at strategic positions (C4, C6, and C7), enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of the 4-anilino substituent, as seen in 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine (CAS# 765899-28-3), marks a critical advancement in optimizing kinase inhibition profiles. This structural motif enhances target binding affinity through complementary π-π stacking interactions within kinase ATP-binding pockets [4] [7].
Modern synthetic approaches have expanded the chemical space around the quinazoline core, facilitating the development of derivatives with improved target selectivity and metabolic stability. The molecular weight (326.31 g/mol) and formula (C₁₆H₁₄N₄O₄) of 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine position it within the "drug-like" chemical space, adhering to Lipinski's rule parameters for oral bioavailability [1] [3]. The structural evolution from simple quinazolines to complex 4-anilino derivatives demonstrates how rational drug design leverages this versatile scaffold for diverse therapeutic applications, particularly in oncology.
Table 1: Structural Evolution of Key Quinazoline Derivatives
Compound Name | Substituent Pattern | Molecular Weight | Therapeutic Target |
---|---|---|---|
6,7-Dimethoxy-N-(3-methylphenyl)quinazolin-4-amine | C7-methoxy, C6-methoxy, N4-(3-methylphenyl) | 295.34 g/mol | Undisclosed kinase targets |
6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine | C7-methoxy, C6-methoxy, N4-(4-nitrophenyl) | 326.31 g/mol | BCRP, c-Met |
6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine | C7-methoxy, C6-methoxy, N4-benzyl | 309.37 g/mol | Undisclosed targets |
The methoxy groups at positions 6 and 7 confer distinct electronic and steric properties that enhance target binding and cellular penetration. These electron-donating substituents influence electron density distribution across the quinazoline ring system, potentially improving interactions with hydrophobic kinase domains. Additionally, the methoxy groups may contribute to metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, extending plasma half-life [3] [8].
The 4-nitrophenyl moiety at the C4-position introduces a strong electron-withdrawing group that significantly modulates the compound's electronic properties. The nitro group (-NO₂) creates a substantial dipole moment, facilitating hydrogen bonding and dipole-dipole interactions with key amino acid residues in target proteins. This is evidenced in the compound's molecular interactions where the nitro group participates in charge-transfer complexes within the ATP-binding site of kinases [9]. The planar configuration of this substituent enables optimal π-stacking with tyrosine residues (e.g., Tyr1230 in c-Met), a critical interaction observed in crystallographic studies of related inhibitors [5].
The SMILES notation (COC1=CC2=NC=NC(NC3=CC=C(C=C3)N+[O-])=C2C=C1OC) accurately represents the spatial arrangement essential for bioactivity. This specific substitution pattern differentiates it from analogues like 6,7-dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine (CAS# 229476-52-2), where the ortho-positioned nitro group induces steric hindrance, reducing binding efficiency [9].
Table 2: Synthetic Routes to 6,7-Dimethoxy-N-(4-Nitrophenyl)quinazolin-4-Amine
Step | Starting Material | Reaction | Key Intermediate | Conditions |
---|---|---|---|---|
1 | 2-Amino-4-fluorobenzoic acid | Ring closure | Quinazoline core | Formamidine acetate, heat |
2 | Quinazoline intermediate | Nitration | 6-Nitro derivative | HNO₃/H₂SO₄, 0°C |
3 | Nitroquinazoline | Methoxylation | 6,7-Dimethoxyquinazoline | NaOMe/MeOH, reflux |
4 | 4-Chloro-6,7-dimethoxyquinazoline | Amination | Target compound | 4-Nitroaniline, isopropanol, reflux |
The hepatocyte growth factor receptor (c-Met) represents a high-value oncology target due to its central role in tumor proliferation, invasion, and metastasis. Dysregulation of c-Met signaling occurs through multiple mechanisms, including gene amplification, activating mutations, and ligand-dependent autocrine/paracrine loops. Quinazoline-based inhibitors offer a promising approach to disrupting this pathway by targeting the ATP-binding site with high specificity [2] [5].
6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine demonstrates significant potential as a dual-targeting inhibitor with activity against both c-Met and breast cancer resistance protein (BCRP). Biological evaluations revealed potent inhibition of BCRP-mediated drug efflux, with IC₅₀ values of 2.92 μM (Hoechst 33342 assay) and 2.46 μM (Pheophorbide A assay), positioning it as a promising candidate for overcoming multidrug resistance in oncology [1]. The compound's structural features align with key pharmacophore requirements for c-Met inhibition: (1) a flat heterocyclic system for hinge region binding, (2) hydrophobic substituents for affinity pocket occupation, and (3) hydrogen bond acceptors for interaction with catalytic residues.
Recent studies on 4-phenoxyquinazoline derivatives (e.g., compound H-22) demonstrate the therapeutic advantage of dual EGFR/c-Met inhibition, showing nanomolar-level activity against resistant NSCLC models. These analogues share critical structural motifs with 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine, particularly the methoxy groups at C6/C7 that enhance kinase selectivity profiles [2] [5] [10]. The development of such dual inhibitors addresses the clinical challenge of resistance mechanisms in targeted cancer therapies, where compensatory pathway activation frequently limits monotherapeutic approaches.
Table 3: Biological Activity Profile of Quinazoline-Based Kinase Inhibitors
Compound | c-Met IC₅₀ (nM) | EGFR IC₅₀ (nM) | BCRP IC₅₀ (μM) | Cellular Anti-Proliferative Activity |
---|---|---|---|---|
6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine | Not reported | Not reported | 2.46-2.92 | Not fully characterized |
H-22 (4-phenoxyquinazoline derivative) | 137.4 | 64.8 (EGFRWT), 305.4 (T790M) | Not tested | 2.27-3.35 μM (NSCLC cell lines) |
Foretinib (Clinical c-Met inhibitor) | 0.4 | >10,000 | Not tested | Variable across tumor types |
The structural versatility of the quinazoline scaffold enables the development of next-generation kinase inhibitors capable of addressing complex resistance mechanisms. Current research focuses on optimizing substitution patterns to enhance potency against clinically relevant mutants while maintaining favorable pharmacokinetic properties. The 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine exemplifies this approach, serving both as a valuable pharmacological tool and a potential starting point for novel therapeutic agents targeting resistance pathways in oncology [1] [5] [10].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3